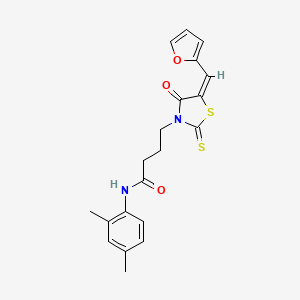

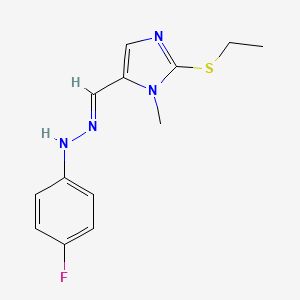

![molecular formula C18H13ClN2OS B2998518 2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866727-03-9](/img/structure/B2998518.png)

2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a chemical compound that belongs to the class of chromenes . Chromenes are a type of heterocyclic compound, which means they contain a ring structure made up of different types of atoms . They have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anti-proliferative, antioxidant, and more .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are structurally similar to the compound , has been reported . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This allows for the introduction of various substituents at positions 2 and 7 .Aplicaciones Científicas De Investigación

Colorimetric Chemosensor for Hg2+ Ions

One study detailed the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, highlighting their application as colorimetric chemosensors for Hg2+ ions. This chemosensor exhibited excellent sensitivity towards Hg2+ ions, indicated by a color change from white to light pink, demonstrating its potential in environmental monitoring and analysis (Jamasbi et al., 2021).

Antimicrobial Evaluation

Another research focus has been on the antimicrobial evaluation of novel heteroannulated chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and chromeno[3′′,2′′:5′,6′]pyrido[2′,3′:4,5]pyrimido[2,1-c][1,2,4]triazines. These compounds demonstrated variable inhibitory effects against tested microorganisms, suggesting their potential as antimicrobial agents (Esam S. Allehyani, 2022).

Catalyst-Free Synthesis

A catalyst-free synthesis approach for diversely substituted 5-Aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions has been developed. This method highlights the efficiency and eco-friendliness of synthesizing pharmaceutically interesting compounds, underlining the importance of green chemistry in drug development (Brahmachari & Nayek, 2017).

Green Synthesis and Antimicrobial Activity

Further research includes the green synthesis of chromeno-pyrimidine-2,5-dione/thione derivatives using tannic acid as a catalyst. This approach not only provided a method for synthesizing fused pyrimidines but also emphasized the role of sustainable and environmentally friendly catalysts in chemical reactions. The synthesized compounds exhibited acceptable to excellent yields, demonstrating the feasibility of green synthesis methods in creating biologically active compounds (Puvithra & Parthiban, 2020).

Antitubercular and Antimicrobial Activities

Synthesis and evaluation of in vitro antitubercular activity and antimicrobial activity of some novel 4H-chromeno[2,3-d]pyrimidine derivatives from 2-amino-4-phenyl-4H-chromene-3-carbonitriles have also been conducted. These studies revealed that some derivatives exhibited pronounced antitubercular and antimicrobial activities, indicating their potential in treating infectious diseases (Kamdar et al., 2011).

Mecanismo De Acción

Target of Action

The compound, 2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, belongs to the class of heterocyclic pyrimidine scaffolds . Pyrimidines are integral parts of DNA and RNA and impart diverse pharmacological properties . .

Mode of Action

Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities. The interaction of this compound with its targets would result in these diverse biological activities.

Biochemical Pathways

Pyrimidine derivatives are known to play significant roles in various biological pathways due to their presence in dna and rna .

Result of Action

Given the diverse biological potential of pyrimidine derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2OS/c1-10-2-7-15-12(8-10)9-14-17(22-15)20-16(21-18(14)23)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLVAMJCYXAVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)

![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)

![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2998449.png)

![5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2998451.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2998454.png)

![Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2998456.png)